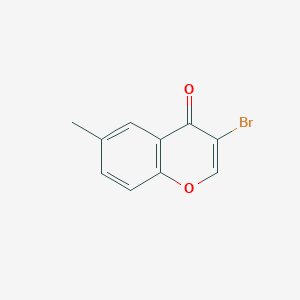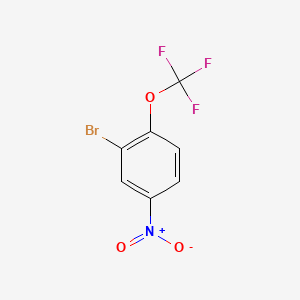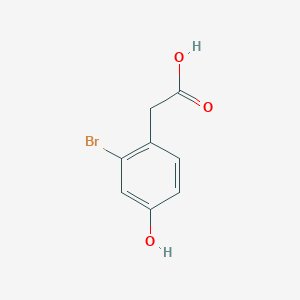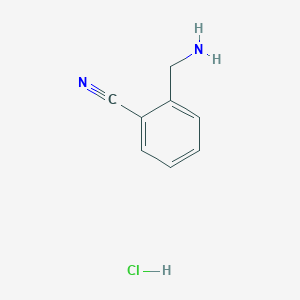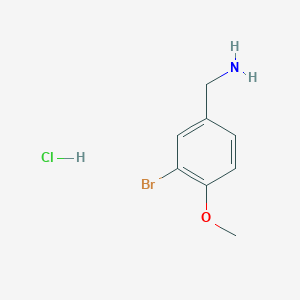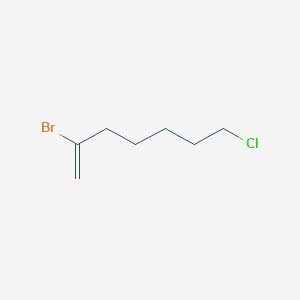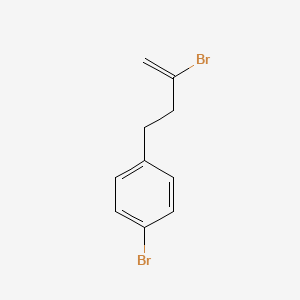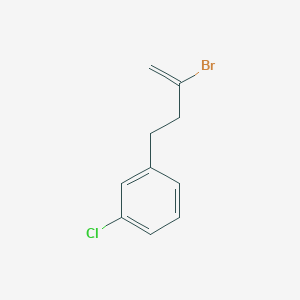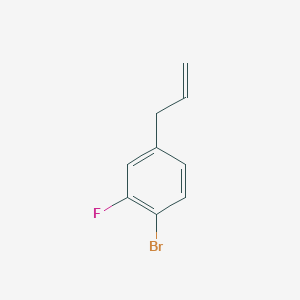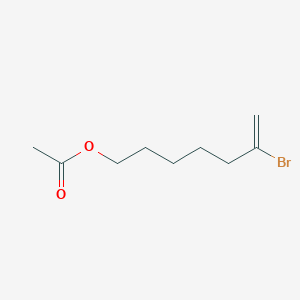
7-Acetoxy-2-brom-hepten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetoxy-2-bromo-heptene: is an organic compound with the molecular formula C9H15BrO2. It is characterized by the presence of an acetoxy group at the seventh position and a bromo group at the second position of a heptene chain. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical processes.
Wissenschaftliche Forschungsanwendungen
7-Acetoxy-2-bromo-heptene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Acetoxy-2-bromo-heptene involves the reaction of 6-heptyn-1-ol, 1-acetate with boron tribromide in dichloromethane under an inert atmosphere at room temperature for five hours . This reaction yields the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for 7-Acetoxy-2-bromo-heptene are not widely documented, the synthesis typically follows similar organic chemistry principles, involving the use of readily available starting materials and reagents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Acetoxy-2-bromo-heptene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 7-hydroxy-2-heptene.
Elimination: Formation of 2,7-heptadiene.
Oxidation: Formation of 7-acetoxyheptanoic acid.
Wirkmechanismus
The mechanism of action of 7-Acetoxy-2-bromo-heptene involves its reactivity due to the presence of the bromo and acetoxy groups. The bromo group acts as a leaving group in substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-heptene: Lacks the acetoxy group, making it less reactive in certain substitution and oxidation reactions.
7-Acetoxy-1-heptene: Lacks the bromo group, limiting its use in substitution reactions.
7-Hydroxy-2-bromo-heptene: Contains a hydroxy group instead of an acetoxy group, affecting its reactivity and applications.
Uniqueness: 7-Acetoxy-2-bromo-heptene is unique due to the presence of both the bromo and acetoxy groups, which provide a versatile platform for various chemical reactions and applications in organic synthesis, pharmaceutical research, and material science.
Eigenschaften
IUPAC Name |
6-bromohept-6-enyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVKOTNCLVXWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641239 |
Source


|
| Record name | 6-Bromohept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-23-2 |
Source


|
| Record name | 6-Bromohept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
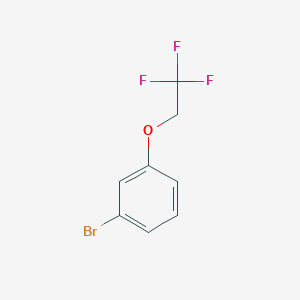
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
